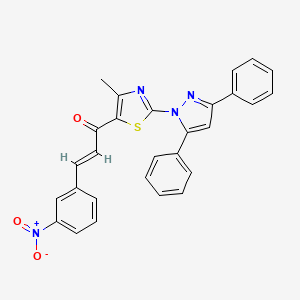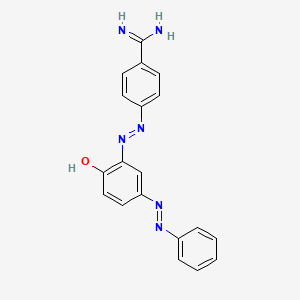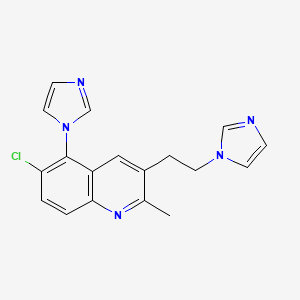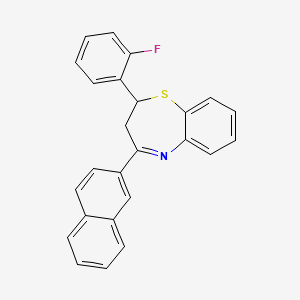
1-(2-(3,5-Diphenyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl)-3-(3-(hydroxy(oxido)amino)phenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC-640559 is a chemical compound known for its potential therapeutic applications. It has been studied extensively for its role as an inhibitor of quinone oxidoreductase 2 (NQO2), an enzyme involved in various biochemical processes, including detoxification pathways and biosynthetic processes such as the vitamin K-dependent gamma-carboxylation of glutamate residues in prothrombin synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC-640559 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods: Industrial production of NSC-640559 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: NSC-640559 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert NSC-640559 into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the compound, potentially altering its properties and activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction may produce reduced forms with different biological activities.
Scientific Research Applications
NSC-640559 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of enzyme inhibition and the effects of structural modifications on biological activity.
Biology: The compound is studied for its role in modulating enzyme activity and its potential effects on cellular processes.
Medicine: NSC-640559 is investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and enzyme dysregulation.
Industry: The compound is used in various industrial applications, including the development of new materials and the optimization of chemical processes.
Mechanism of Action
NSC-640559 exerts its effects by inhibiting the enzyme quinone oxidoreductase 2 (NQO2). This enzyme plays a crucial role in detoxification pathways and biosynthetic processes. By inhibiting NQO2, NSC-640559 can modulate the levels of reactive oxygen species and other metabolites, potentially leading to therapeutic effects in conditions involving oxidative stress and enzyme dysregulation .
Comparison with Similar Compounds
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
Comparison: NSC-640559 is unique in its specific inhibition of quinone oxidoreductase 2 (NQO2), whereas other similar compounds may target different enzymes or pathways. For example, NSC 706744, NSC 725776, and NSC 724998 are indenoisoquinoline derivatives that inhibit topoisomerase I, a different enzyme involved in DNA replication and repair . This highlights the specificity of NSC-640559 for NQO2 and its potential therapeutic applications in conditions involving this enzyme.
Properties
Molecular Formula |
C28H20N4O3S |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(E)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]-3-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C28H20N4O3S/c1-19-27(26(33)16-15-20-9-8-14-23(17-20)32(34)35)36-28(29-19)31-25(22-12-6-3-7-13-22)18-24(30-31)21-10-4-2-5-11-21/h2-18H,1H3/b16-15+ |
InChI Key |
CJUKTJXWIFOPJJ-FOCLMDBBSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)/C=C/C5=CC(=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(SC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C=CC5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dihydroxy-2-[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione](/img/structure/B10852168.png)


![6-((1H-imidazol-1-yl)(4-methoxyphenyl)-methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B10852194.png)


![5-Hydroxy-8-[4-(4-sulfo-phenylazo)-phenylazo]-naphthalene-1-sulfonic acid](/img/structure/B10852210.png)
![10-[2-(Dimethylamino)ethylamino]-15-methyl-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B10852211.png)
![10-[3-(Diethylamino)propylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;hydrochloride](/img/structure/B10852222.png)
![(E)-3-(4-chlorophenyl)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-thiazol-5-yl]prop-2-en-1-one](/img/structure/B10852227.png)
![(2E,4E)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-thiazol-5-yl]-4-methyl-5-phenyl-penta-2,4-dien-1-one](/img/structure/B10852228.png)
![10-[2-(Diethylamino)ethylamino]-8-hydroxy-3-methoxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one](/img/structure/B10852233.png)
![N,N-dimethyl-4-[(E)-(1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852252.png)
![10-[2-(Dimethylamino)ethylamino]-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B10852261.png)
